(R)-2-((tert-Butoxycarbonyl)amino)-2-methyl-3-phenylpropanoic acid

説明

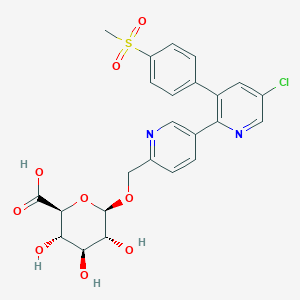

(R)-2-((tert-Butoxycarbonyl)amino)-2-methyl-3-phenylpropanoic acid is a useful research compound. Its molecular formula is C₁₅H₂₁NO₄ and its molecular weight is 279.33. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

1. Structural and Conformational Studies

The compound has been utilized in structural and conformational studies of molecules. For example, it crystallizes in two polymorphic forms in the monoclinic space group, with its molecular conformation being essentially the same in both forms. Such studies are fundamental in understanding the molecular geometry and behavior of compounds, potentially influencing the design and synthesis of novel molecules with specific properties (Gebreslasie et al., 2011).

2. Asymmetric Synthesis and Chiral Building Blocks

The compound plays a significant role in the enantioselective synthesis of other compounds. For instance, it has been utilized in the practical and scalable enantioselective synthesis of specific cyclohexyl-hydroxypropanoic acids, showcasing its utility in creating building blocks for more complex molecular structures (Alonso et al., 2005).

3. Synthesis of Amino Acid Derivatives for Anticancer Agents

Functionalized amino acid derivatives of the compound have been synthesized and evaluated for their in vitro cytotoxicity against human cancer cell lines. Some derivatives exhibited promising cytotoxicity in ovarian and oral cancers, highlighting the compound's potential in the design and development of new anticancer agents (Kumar et al., 2009).

4. Polymer Synthesis

The compound is used in the synthesis of chiral methylpropargyl ester monomers containing amino acid moieties. These monomers are polymerized to form polymers with specific molecular weights, solubility properties, and helical structures, indicating its significance in the field of polymer chemistry (Qu et al., 2009).

5. Precursor in Vitamin Synthesis

It serves as a key intermediate in the synthesis of Biotin, a water-soluble vitamin involved in the metabolic cycle for the biosynthesis of fatty acids, sugars, and α-amino acids. The synthesis from L-cystine demonstrates the compound's vital role in the production of essential vitamins (Qin et al., 2014).

Safety and Hazards

作用機序

Target of Action

Amino acids play a pivotal role in the synthesis of multifunctional targets .

Mode of Action

It’s known that the compound is used as a protecting group in peptide synthesis . Protecting groups like Boc-alpha-methyl-D-Phe prevent unwanted reactions from occurring during the synthesis process .

Biochemical Pathways

As a derivative of phenylalanine, it may be involved in the synthesis of proteins and other bioactive molecules .

Pharmacokinetics

As a research compound, its bioavailability and pharmacokinetic profile would depend on the specific experimental conditions .

Result of Action

Its role as a protecting group in peptide synthesis suggests that it may facilitate the production of specific peptide sequences .

Action Environment

The action, efficacy, and stability of Boc-alpha-methyl-D-Phe can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, pH, and the presence of other chemicals .

特性

IUPAC Name |

(2R)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-14(2,3)20-13(19)16-15(4,12(17)18)10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3,(H,16,19)(H,17,18)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAXPKABRZLISKX-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CC1=CC=CC=C1)(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601197242 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-α-methyl-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601197242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111771-58-5 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-α-methyl-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111771-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-α-methyl-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601197242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-6-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145805.png)

![tert-Butyl-dimethyl-(4-methylene-3-{2-[7a-methyl-1-(1,4,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ylidene]-ethylidene}-cyclohexyloxy)-silane](/img/structure/B1145809.png)